

# Fluacrypyrim Fundamentals & Combination Strategy

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## Compound Focus: Fluacrypyrim

CAS No.: 229977-93-9

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**Q1: What are the core chemical and biological properties of fluacrypyrim that I need to know for experimental design?**

**Fluacrypyrim** is a strobilurin-class acaricide. Its key properties for experimental design are summarized in the table below [1].

Property	Details
IUPAC Name	methyl (E)-2-{ $\alpha$ -[2-isopropoxy-6-(trifluoromethyl)pyrimidin-4-yloxy]-o-tolyl}-3-methoxyacrylate [1]
Mode of Action	Mitochondrial complex III electron transport inhibitor at the Qo site [1]
Primary Target	Spider mites at all growth stages [1]
Water Solubility	0.344 mg/L (at 20°C, pH 7), classified as low [1]
Octanol-Water Partition Coeff. (Log P)	4.5, classified as high [1]
Vapour Pressure	0.006 mPa (at 20°C), classified as low volatility [1]
Acute Toxicity (Mammals)	Low level of toxicity [1]

Property	Details
Toxicity to Non-Targets	Moderate to high toxicity to most aquatic species; not particularly toxic to honeybees [1]

## Q2: What is the strategic rationale for pursuing combination therapies with flucrypyrim?

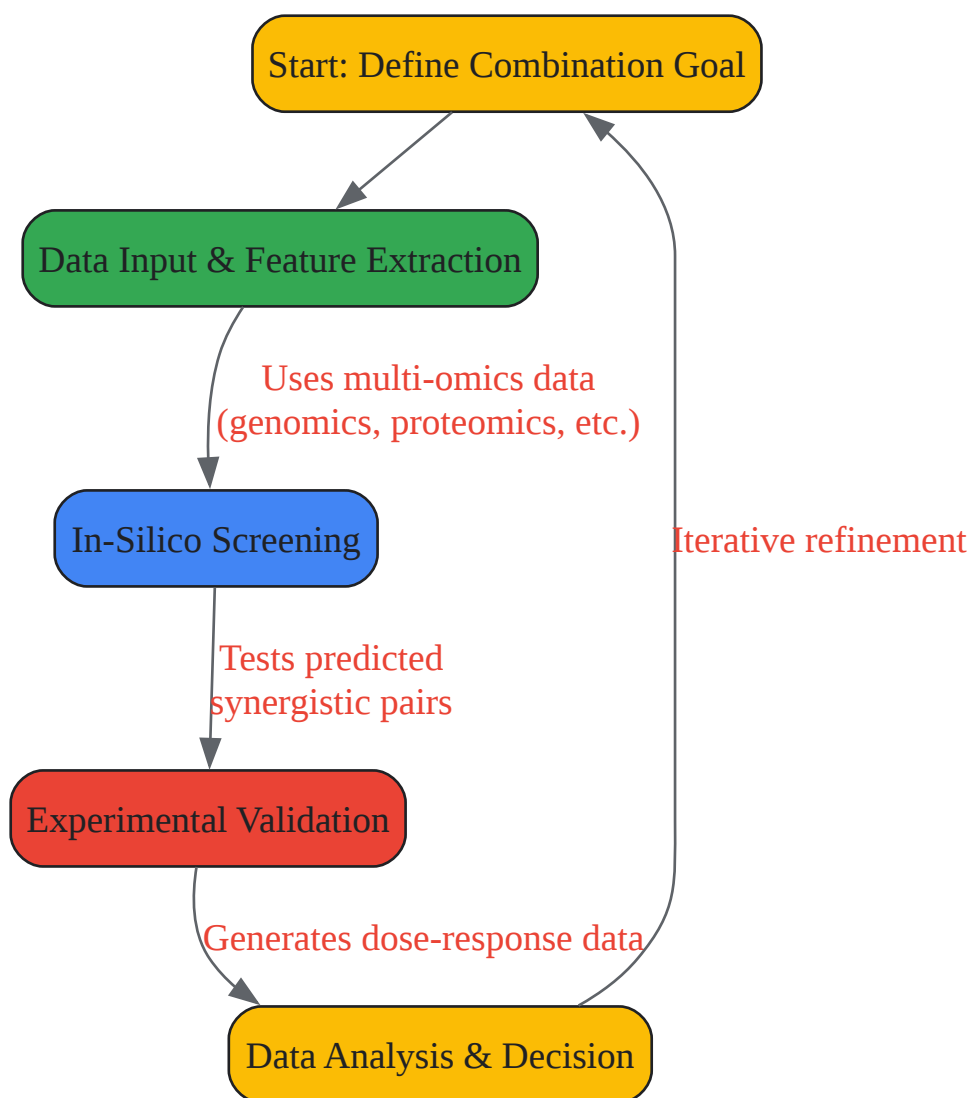
Combining active ingredients is a cornerstone of modern pest and disease management. The primary goals are:

- **Resistance Management:** Using compounds with different modes of action slows the development of resistance in pest populations [2].
- **Enhanced Efficacy:** Combinations can provide more robust and consistent control across different climatic conditions and pathogen pressures [2].
- **Broad-Spectrum Activity:** A combination can control multiple types of pests (e.g., mites and fungi) simultaneously, simplifying crop protection programs.

Most commercially successful drug combinations in oncology, for example, exhibit **additive efficacy** rather than true synergy. This means the combined effect is equal to the sum of the individual drug effects. An additive effect from highly active agents is often more valuable than a synergistic effect between weaker drugs [3]. This principle is directly applicable to agricultural chemistry.

## Q3: What computational and experimental frameworks can I use to screen for synergistic combinations?

A systematic workflow is recommended to efficiently identify promising combinations, moving from in silico prediction to experimental validation.



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**Computational Prediction:** AI and machine learning models can analyze multi-omics data (e.g., genomic, proteomic) and chemical structures to predict synergistic pairs, drastically reducing the number of combinations needing physical testing [4]. Key models include:

- **DeepSynergy:** Integrates chemical structures and genomic information to predict drug synergy with high accuracy (AUC up to 0.90) [4].
- **AuDNNsynergy:** Another deep learning model that leverages multi-omics data for prediction [4].

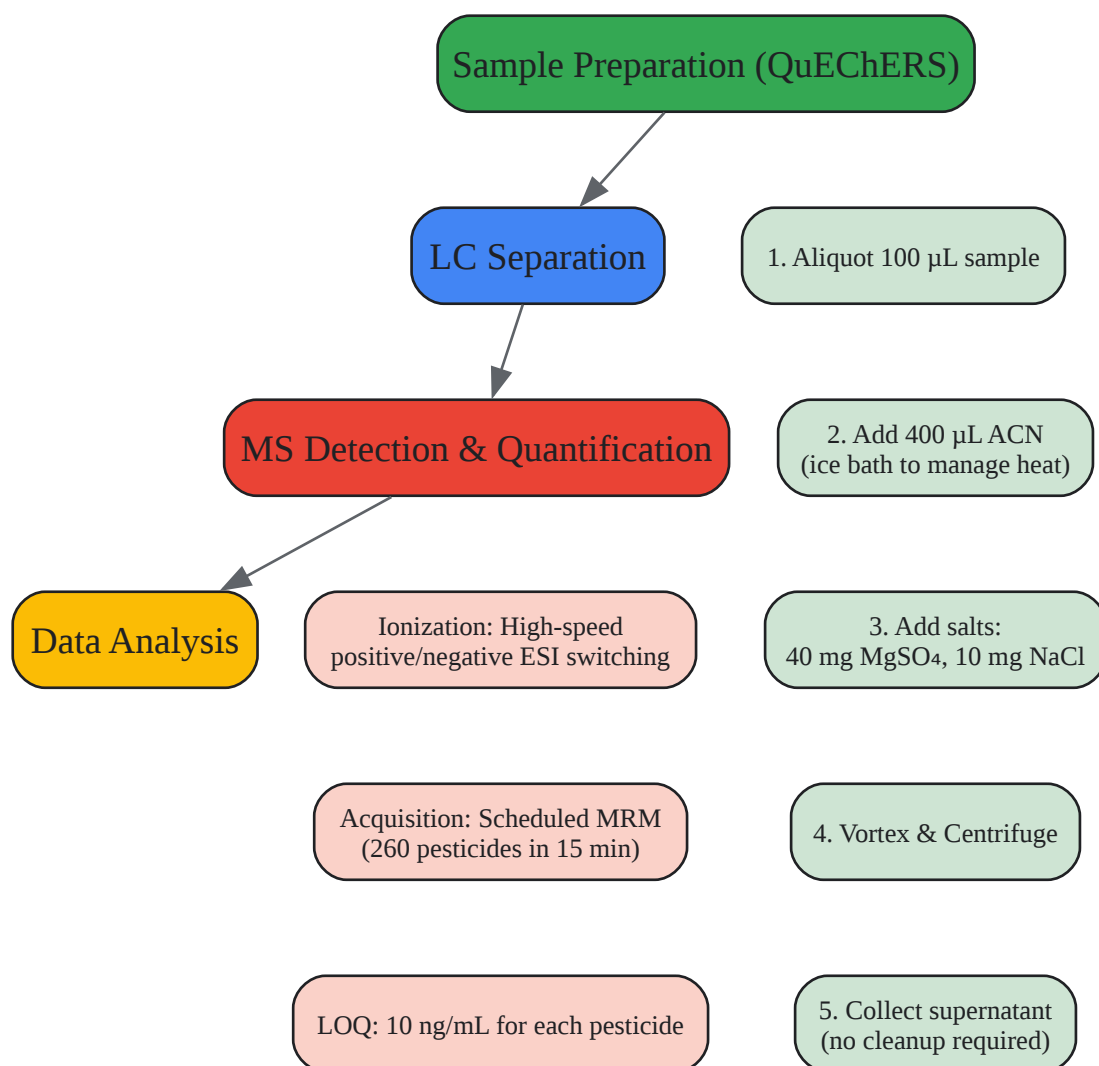
**Experimental Validation:** For predicted combinations, you must determine the **Combination Index (CI)** and **Bliss Synergy Score (S)**.

- **Combination Index (CI):**  $CI = (C_{A,x}/IC_{x,A}) + (C_{B,x}/IC_{x,B})$ . Where  $C_{A,x}$  and  $C_{B,x}$  are the concentrations of drug A and B in combination that produce effect x, and  $IC_{x,A}$  and  $IC_{x,B}$  are the concentrations for the same effect alone [4].
  - **CI < 1** indicates synergy.
  - **CI = 1** indicates an additive effect.
  - **CI > 1** indicates antagonism.
- **Bliss Independence (BI) Score:**  $S = E_{A+B} - (E_A + E_B)$ . Where  $E_{A+B}$  is the combined effect, and  $E_A$  and  $E_B$  are the individual effects [4].
  - **S > 0** indicates synergy.
  - **S = 0** indicates an additive effect (Bliss independence).
  - **S < 0** indicates antagonism.

## Advanced Protocols & Analytical Methods

**Q4: What is a detailed protocol for analyzing fluacrypyrim and its potential combination partners in biological samples?**

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for multi-residue analysis. Below is a validated workflow for quantifying pesticides in urine, which can be adapted for other matrices like plant or insect tissues [5].



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### Key Method Parameters [5]:

- **Extraction:** The scaled-down **QuEChERS Method A** (non-buffered) showed the best average recovery of 92.3%.
- **Chromatography:** Requires a C18 column and a gradient of water/methanol or water/acetonitrile with modifiers like formic acid or ammonium acetate.
- **Mass Spectrometry:**
  - **Ionization:** Electrospray Ionization (ESI) with fast positive/negative switching.
  - **Acquisition:** Scheduled Multiple Reaction Monitoring (MRM) is essential for monitoring hundreds of compounds simultaneously in a short run time (e.g., 15 minutes).
  - **Performance:** This method has been validated for 260 pesticides with a Limit of Quantification (LOQ) of 10 ng/mL, ensuring high sensitivity for your studies.

## Troubleshooting Common Experimental Issues

**Q5: I am encountering low biological activity in my new flucrypyrim analogues. What structural optimizations are promising?**

Recent research on phenyl methoxyacrylates containing 2-alkenylthiopyrimidine provides a clear roadmap. Introducing specific substituents can dramatically enhance acaricidal activity [6].

Substituent (R <sup>1</sup> )	Substituent (R <sup>2</sup> )	Relative Activity & Notes
CHF <sub>2</sub>	4,4-difluorobut-3-enyl	Baseline lead activity (~90% control at 500 mg/L) [6]
CF <sub>3</sub>	4,4-difluorobut-3-enyl	Inactive at 500 mg/L, highlighting R <sup>1</sup> group sensitivity [6]
CHF <sub>2</sub>	Allyl	<b>High activity</b> , comparable to flucrypyrim at 20 mg/L [6]
CHF <sub>2</sub>	3,3-Dichloroallyl	<b>Highest activity</b> , twice as active as flucrypyrim; compound <b>4j</b> identified as top performer [6]
CHF <sub>2</sub>	2-Chloroallyl	Moderate activity [6]
CHF <sub>2</sub>	3-Chloroallyl	Lower activity [6]

**Key Findings:** The optimal activity was achieved with R<sup>1</sup> = CHF<sub>2</sub> and R<sup>2</sup> = 3,3-dichloroallyl (compound **4j**). This compound exhibited larvicidal and ovicidal activity nearly twice that of **flucrypyrim** in greenhouse tests and also showed low acute toxicity to mammals, birds, and honeybees [6].

**Q6: My analytical results are inconsistent, with poor recovery or matrix effects. How can I resolve this?**

This is a common challenge in multi-residue analysis. Follow this troubleshooting guide.

Problem	Potential Cause	Recommended Solution
<b>Low Recovery</b>	Degradation during extraction; inefficient partitioning	Use an ice bath during the salt-addition step of QuEChERS to prevent heat degradation [5].
<b>High Matrix Effects</b>	Co-extraction of interfering compounds from a complex sample matrix.	The selected QuEChERS Method A (non-buffered) has been shown to produce a "soft" matrix effect for 75.4% of pesticides [5]. Use matrix-matched calibration standards for accurate quantification.
<b>Poor Chromatography</b>	Column degradation; inappropriate mobile phase.	Ensure LC system is well-maintained. Re-calibrate the MS/MS system and verify MRM transitions for all target compounds, especially when switching ionization modes [5].

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